![molecular formula C14H21NO B2711304 1-[(4-Ethylphenyl)methyl]piperidin-4-ol CAS No. 414881-31-5](/img/structure/B2711304.png)
1-[(4-Ethylphenyl)methyl]piperidin-4-ol
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Overview
Description
Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature . They play a significant role in the discovery and biological evaluation of potential drugs .
HIV Treatment
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The CCR5 antagonistic activities of the compounds have also been evaluated .
Biological Evaluation
The biological evaluation with ligand-induced calcium mobilization assay of a series of novel piperidin-4-ol derivatives has been reported . This is with the primary interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
Drug Discovery
Piperidine nucleus plays a significant role in the field of drug discovery . Heterocyclic compounds, mainly those bearing Nitrogen, are ubiquitous in nature and in medicaments as well . They play important roles in the human body and have great biological qualities .
Future Directions
Piperidines, which “1-[(4-Ethylphenyl)methyl]piperidin-4-ol” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 1-[(4-Ethylphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-[(4-Ethylphenyl)methyl]piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells .
Result of Action
The result of the action of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells, thereby inhibiting the infection .
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-15-9-7-14(16)8-10-15/h3-6,14,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSYWQQNHVGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)methyl]piperidin-4-ol |
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